An In-depth Technical Guide on 5-oxo-furan-2-acetyl-CoA
An In-depth Technical Guide on 5-oxo-furan-2-acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure of 5-oxo-furan-2-acetyl-CoA. Due to the limited availability of specific experimental data for this molecule, this guide also presents information on related furanone compounds and general methodologies applicable to its study. This approach aims to equip researchers with the foundational knowledge and technical insights necessary for further investigation and potential applications in drug development.
Chemical Structure of 5-oxo-furan-2-acetyl-CoA
5-oxo-furan-2-acetyl-CoA is a thioester derivative of coenzyme A, featuring a 5-oxo-2-furanacetic acid moiety. The molecule consists of a central furanone ring, which is a five-membered heterocyclic compound containing one oxygen atom and a ketone group. This furanone core is linked via an acetyl group to the thiol of coenzyme A. Coenzyme A itself is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate. The thioester bond is a high-energy bond, making 5-oxo-furan-2-acetyl-CoA a potentially reactive acyl group donor in biochemical reactions.
Below is a DOT script representation of the chemical structure of 5-oxo-furan-2-acetyl-CoA.
Physicochemical Data
| Property | Value | Reference Compound |
| Solubility in water | 0.315 g/mL (at 25°C) | 4-hydroxy-2,5-dimethyl-3-furanone[1][2] |
| LogD (water) | -0.133 (at 20°C) | 4-hydroxy-2,5-dimethyl-3-furanone[1][2] |
| LogP (0.1 M phosphate (B84403) buffer) | 0.95 (at 20°C) | 4-hydroxy-2,5-dimethyl-3-furanone[1][2] |
| pKa | 8.56 (at 20°C) | 4-hydroxy-2,5-dimethyl-3-furanone[1][2] |
Note: These values should be used as approximations. The presence of the large, polar Coenzyme A moiety in 5-oxo-furan-2-acetyl-CoA will significantly influence its overall physicochemical properties, likely increasing its water solubility and altering its partitioning behavior compared to smaller furanone derivatives.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 5-oxo-furan-2-acetyl-CoA have not been specifically described. However, general methods for the synthesis of acyl-CoA thioesters and the analysis of furanone compounds can be adapted.
The synthesis of 5-oxo-furan-2-acetyl-CoA would likely proceed via the activation of a carboxylic acid precursor, 5-oxo-furan-2-acetic acid, followed by its reaction with Coenzyme A. A common method for the synthesis of acyl-CoA thioesters involves the formation of an activated intermediate, such as an acyl-imidazole, which then reacts with the thiol group of Coenzyme A.
Workflow for a potential synthesis:
The quantification of furanone compounds in biological matrices can be challenging due to their potential polarity and instability.[1][2] Methods combining derivatization with chromatographic separation are often employed.
Example Protocol: Quantification of Furaneol using SPME-GC/MS [1][2]
-
Derivatization: The furanone is reacted with a derivatizing agent (e.g., pentafluorobenzyl bromide) in a basic solution at an elevated temperature. This step increases the stability and volatility of the analyte.
-
Extraction: The derivatized furanone is extracted from the sample matrix using solid-phase microextraction (SPME).
-
Analysis: The extracted derivative is then analyzed by gas chromatography-mass spectrometry (GC/MS) for separation and quantification.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
For less volatile or thermally labile furanone derivatives, or for acyl-CoA compounds in general, reversed-phase HPLC with UV or mass spectrometric detection is a suitable analytical technique.
Workflow for Furanone Quantification:
Potential Signaling Pathways and Biological Roles
While a specific signaling pathway for 5-oxo-furan-2-acetyl-CoA has not been elucidated, furanones as a class of compounds are known to be involved in cell-to-cell communication, particularly in bacteria, a process known as quorum sensing.[3][4] Halogenated furanones produced by the red alga Delisea pulchra are well-documented inhibitors of quorum sensing in Gram-negative bacteria.[3] They are structural mimics of N-acyl homoserine lactones (AHLs), which are common signaling molecules in these bacteria. By binding to the AHL receptor proteins, furanones can disrupt the signaling cascade that regulates gene expression for virulence factors and biofilm formation.[5]
Given its furanone core, it is plausible that 5-oxo-furan-2-acetyl-CoA or its derivatives could play a role in similar signaling pathways, potentially acting as an agonist or antagonist of a cellular receptor.
Conceptual Signaling Pathway: Furanone-Mediated Quorum Sensing Inhibition
Conclusion and Future Directions
5-oxo-furan-2-acetyl-CoA is an intriguing molecule at the intersection of furanone chemistry and coenzyme A metabolism. While its precise biological role and properties remain to be fully characterized, its structure suggests potential involvement in metabolic pathways as an acyl donor and in cellular signaling, possibly analogous to other bioactive furanones. For drug development professionals, the furanone scaffold is a promising starting point for the design of novel therapeutics, particularly anti-infective agents that target bacterial communication.
Future research should focus on:
-
Chemical Synthesis and Characterization: Development of a robust synthetic route to produce sufficient quantities of 5-oxo-furan-2-acetyl-CoA for detailed study, including full spectroscopic characterization (NMR, MS, IR).
-
Biochemical and Cellular Assays: Investigation of its stability in biological media and its potential as a substrate or inhibitor for enzymes involved in acyl-CoA metabolism.
-
Signaling Pathway Elucidation: Screening for its ability to modulate known signaling pathways, such as quorum sensing in bacteria or other receptor-mediated pathways in eukaryotic cells.
By addressing these research gaps, the scientific community can unlock the full potential of 5-oxo-furan-2-acetyl-CoA and related compounds for both fundamental biological understanding and therapeutic applications.
References
- 1. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
